Zenarestat

Aldose Reductase Inhibition IC50 Enzyme Assay

Zenarestat (FK-366, FR-74366) is a potent, orally active aldose reductase inhibitor (human AR IC50=44 nM) with >200-fold selectivity over aldehyde reductase. Unlike other ARIs, it provides transient target engagement ideal for acute polyol pathway studies, with an ED50 of 6.9 mg/kg for sciatic nerve sorbitol reduction. Its established clinical threshold (>80% nerve sorbitol suppression) makes it the reference standard for diabetic neuropathy models. Tissue-specific ED50 differentials (sciatic nerve: 6.9; retina: 37.6; lens: 41.0 mg/kg) enable organ-targeted dosing. Available in ≥98% purity. For research use only.

Molecular Formula C17H11BrClFN2O4
Molecular Weight 441.6 g/mol
CAS No. 112733-06-9
Cat. No. B1682419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZenarestat
CAS112733-06-9
Synonyms(3-(4-bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
Fk 366
Fk-366
Fk366
FR 74366
FR-74366
FR74366
Zenarestat
Molecular FormulaC17H11BrClFN2O4
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
InChIInChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)
InChIKeySXONDGSPUVNZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zenarestat (CAS 112733-06-9): Aldose Reductase Inhibitor Procurement Guide for Diabetic Neuropathy Research


Zenarestat (FK-366, FR-74366, CI-1014) is a potent, orally active aldose reductase inhibitor (ARI) of the quinazoline-2,4-dione class [1][2]. It targets AKR1B1 (aldose reductase), the rate-limiting enzyme of the polyol pathway, and was advanced to Phase 3 clinical trials for diabetic peripheral neuropathy and nephropathy before development was discontinued [1][3]. The compound exhibits a molecular weight of 441.64 g/mol (C17H11BrClFN2O4) and demonstrates high oral bioavailability and sustained tissue distribution in preclinical models, particularly to peripheral nerve tissue [4][5]. Procurement considerations for Zenarestat are driven by its established, quantifiable in vivo efficacy profile and its specific pharmacodynamic behavior relative to other ARIs.

Why Zenarestat Cannot Be Readily Substituted by Other Aldose Reductase Inhibitors


While multiple ARIs share the same molecular target, key pharmacodynamic and pharmacokinetic properties diverge significantly, directly impacting their utility in specific experimental models. Simple substitution based on class membership is not scientifically valid. For instance, the duration of target engagement in vivo varies widely; the inhibitory effect of Zenarestat on nerve sorbitol declines in a time-dependent manner, a profile that differs from the sustained suppression exhibited by Fidarestat and the minimal effect of Epalrestat in the same model [1]. Furthermore, the therapeutic window defined by human clinical data indicates that a high degree of target suppression (>80% nerve sorbitol reduction) is necessary for a meaningful physiological response, a threshold that not all ARIs can achieve or sustain [2]. Differences in tissue distribution, selectivity profiles, and metabolic stability further prevent the interchangeability of Zenarestat with alternatives like Epalrestat, Ranirestat, or Tolrestat in rigorous research settings [3].

Quantitative Differentiation Evidence for Zenarestat Procurement Decisions


Human Recombinant Aldose Reductase Inhibitory Potency: Zenarestat vs. Key Comparators

In a head-to-head enzymatic assay using recombinant human aldose reductase (hAR), Zenarestat demonstrates an IC50 of 44 nM [1]. This potency is comparable to Epalrestat (IC50 = 25 nM for human placenta AR) and within the same order of magnitude as Ranirestat (IC50 = 15 nM) [2] and Fidarestat (IC50 = 26 nM) [3]. The data confirm Zenarestat's classification as a high-potency ARI suitable for experiments where strong target engagement is required, and provides a quantitative benchmark for assessing new chemical entities against a well-characterized reference compound.

Aldose Reductase Inhibition IC50 Enzyme Assay In Vitro Pharmacology

Selectivity Profile: Aldose Reductase (AR) vs. Aldehyde Reductase (AHR)

Zenarestat exhibits a substantial selectivity window for its primary target over the related aldehyde reductase (AHR). The IC50 for recombinant human AR is 44 nM, whereas the IC50 for recombinant human aldehyde reductase is 9,900 nM [1]. In rat enzyme preparations, the IC50 for AR is 7.5 nM and for AHR is 2,400 nM, yielding a selectivity ratio of over 300-fold [2]. This degree of selectivity is a critical parameter for minimizing potential off-target effects mediated by AHR inhibition, which can be a concern with less selective ARIs. The compound was also shown not to inhibit other enzymes in the glycolytic pathway or NADPH-dependent enzymes like nitric oxide synthase and glutathione reductase at a concentration of 0.1 mM [2].

Enzyme Selectivity Off-Target Activity AKR1B1 Polyol Pathway

In Vivo Pharmacodynamics: Duration of Nerve Sorbitol Suppression

A direct comparative study in STZ-induced diabetic rats revealed critical differences in the pharmacodynamic duration of action. Following a 2-week treatment period, Zenarestat (20 mg/kg/day) initially suppressed sciatic nerve sorbitol content, but this inhibitory effect declined significantly in a time-dependent manner over 24 hours post-dose [1]. In contrast, Fidarestat (1 mg/kg/day) provided continuous and remarkable suppression of sorbitol accumulation throughout the same 24-hour period, while Epalrestat (48 mg/kg/day) failed to decrease sorbitol content at any time point [1]. This evidence indicates that while Zenarestat is effective at reducing sorbitol acutely, its duration of action is limited, a factor that must be considered in study design.

In Vivo Pharmacodynamics Sorbitol Accumulation Diabetic Neuropathy Model Time Course

In Vivo Efficacy: Tissue-Specific Sorbitol Reduction ED50 Values

Zenarestat's in vivo efficacy in reducing sorbitol accumulation varies significantly by tissue type, reflecting its biodistribution. A 2-week oral treatment in diabetic rats yielded ED50 values (dose required for 50% reduction in tissue sorbitol) of 6.9 mg/kg for sciatic nerve, 41.0 mg/kg for lens, and 37.6 mg/kg for retina [1]. This demonstrates a preferential effect on peripheral nerve tissue, consistent with its intended therapeutic application for diabetic neuropathy. This tissue-specific efficacy profile is a quantifiable metric for researchers to select the appropriate dose for a target organ of interest and serves as a benchmark for comparing the in vivo performance of novel ARIs.

In Vivo Efficacy ED50 Sorbitol Reduction Tissue Distribution

Clinical Evidence: Threshold for Therapeutic Effect on Human Nerve Morphology

A pivotal 52-week, randomized, double-blind, placebo-controlled trial established a clear pharmacodynamic threshold for clinical benefit with Zenarestat. The study demonstrated that a dose-dependent improvement in nerve conduction velocity (NCV) and a significant increase in small-diameter (<5 µm) sural nerve myelinated fiber density were only observed in patient groups where Zenarestat treatment resulted in >80% suppression of nerve sorbitol content [1]. This finding is a critical, evidence-based benchmark that defines the required level of target engagement for meaningful therapeutic impact, distinguishing it from ARIs that may not achieve this degree of pathway inhibition in a clinical setting.

Clinical Trial Nerve Conduction Velocity Myelinated Fiber Density Sorbitol Suppression Threshold

Preclinical Pharmacokinetics: High Oral Bioavailability

Zenarestat exhibits excellent oral absorption in preclinical models, with a reported absolute bioavailability of 93% in rats and 65% in dogs following oral administration of 14C-labeled compound [1]. The high bioavailability in rats is particularly advantageous for in vivo studies, ensuring consistent systemic exposure and simplifying oral dosing regimens. The terminal elimination half-life in plasma was approximately 6 hours in both rats and dogs [1]. These favorable ADME properties contribute to Zenarestat's utility as a reliable tool compound for oral in vivo pharmacology studies.

Pharmacokinetics Bioavailability Oral Administration ADME

Validated Research Applications for Zenarestat Based on Quantitative Evidence


Acute/Short-Term In Vivo Studies of Polyol Pathway Inhibition

Zenarestat is well-suited for experiments requiring a potent but reversible blockade of aldose reductase activity over a defined, short-term window. Based on direct comparative data, its pharmacodynamic effect on nerve sorbitol is transient compared to Fidarestat [1]. This profile makes it an ideal tool for studies investigating the acute consequences of AR inhibition, the dynamics of polyol pathway flux, or for rescue experiments where temporary target engagement is desired. Its high oral bioavailability (93% in rats) ensures reliable systemic exposure following oral gavage [2].

Benchmarking Novel Aldose Reductase Inhibitors

Zenarestat serves as an excellent reference standard for characterizing new chemical entities targeting aldose reductase. Its well-documented in vitro potency (human AR IC50 = 44 nM) and high selectivity for AR over aldehyde reductase (>200-fold) provide clear quantitative benchmarks for activity and off-target profiling [3][4]. Furthermore, its in vivo ED50 values for sorbitol reduction in sciatic nerve (6.9 mg/kg) and other tissues allow researchers to contextualize the efficacy of their own compounds in a standard diabetic neuropathy model [4].

Peripheral Neuropathy Research Requiring >80% Sorbitol Suppression

For translational studies focused on diabetic peripheral neuropathy, Zenarestat is a compound of choice when the research objective is to achieve a clinically-relevant degree of polyol pathway suppression. Pivotal clinical evidence established that a >80% reduction in nerve sorbitol is necessary for improving nerve conduction velocity and myelinated fiber density [5]. Researchers can use Zenarestat's preclinical dose-response data (ED50 for sciatic nerve = 6.9 mg/kg) as a starting point for designing dosing regimens intended to surpass this critical therapeutic threshold in animal models.

Tissue-Specific Pharmacology and Biodistribution Studies

The pronounced differential in Zenarestat's ED50 values for sorbitol reduction across various tissues (sciatic nerve: 6.9 mg/kg; retina: 37.6 mg/kg; lens: 41.0 mg/kg) makes it a valuable probe for studying tissue-specific pharmacodynamics and the role of the polyol pathway in different organs [4]. Researchers can leverage this data to select doses that achieve significant AR inhibition in the target tissue of interest (e.g., peripheral nerve) while minimizing the effect on other tissues, thereby reducing potential confounding systemic or off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zenarestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.